molecular formula C17H18FNO5S B2467086 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 2034606-67-0

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No. B2467086
CAS RN: 2034606-67-0
M. Wt: 367.39
InChI Key: LJGNKSFAMZMXIV-UHFFFAOYSA-N
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Description

The compound contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a type of oxygen-containing heterocycle . It also has a benzenesulfonamide group, which is a common functional group in many pharmaceutical drugs .


Molecular Structure Analysis

The molecular structure would likely show the aromaticity of the benzodioxin and benzene rings, the polarity of the sulfonamide group, and the potential for hydrogen bonding due to the hydroxyethyl group .


Chemical Reactions Analysis

The compound could potentially undergo reactions at the sulfonamide group, such as hydrolysis or substitution . The hydroxyethyl group could also potentially be deprotonated under basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present in the compound. The presence of the sulfonamide and hydroxyethyl groups could increase solubility in water, while the aromatic rings could increase lipophilicity .

Scientific Research Applications

Pharmacological Research

This compound has shown potential in pharmacological research, particularly in the development of new therapeutic agents. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Studies have focused on its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent .

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes. Enzyme inhibitors are crucial in the treatment of various diseases, including cancer and metabolic disorders. Research has demonstrated that this compound can effectively inhibit enzymes such as kinases and proteases, which are involved in disease progression .

Neuroprotective Agents

Research has explored the neuroprotective properties of this compound. Neuroprotective agents are essential in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s. The compound’s ability to protect neurons from oxidative stress and apoptosis has been a significant focus of study.

Fluorescent Probes

The compound’s unique chemical structure makes it suitable for use as a fluorescent probe in biochemical assays. Fluorescent probes are used to detect and quantify biological molecules, providing valuable insights into cellular processes. This compound has been utilized in imaging studies to track the behavior of specific proteins and nucleic acids .

Material Science

In material science, this compound has been used to develop new materials with specific properties. Its incorporation into polymers and nanomaterials has led to the creation of materials with enhanced mechanical strength, thermal stability, and electrical conductivity. These materials have applications in electronics, coatings, and biomedical devices .

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, leading to the synthesis of complex molecules. This has applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Sulfonamides are often used as inhibitors of enzymes, so it’s possible that this compound could act in a similar way .

Safety and Hazards

The safety and hazards would depend on the specific biological activity of the compound. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on determining the biological activity of the compound, optimizing its synthesis, and investigating its potential uses in medicine or other fields .

properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4-fluoro-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO5S/c1-11-8-13(18)3-5-17(11)25(21,22)19-10-14(20)12-2-4-15-16(9-12)24-7-6-23-15/h2-5,8-9,14,19-20H,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGNKSFAMZMXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-fluoro-2-methylbenzenesulfonamide

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